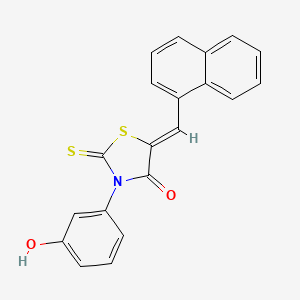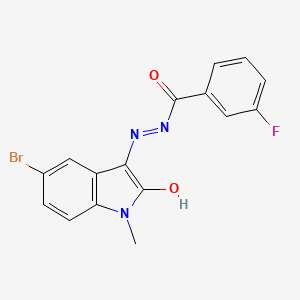![molecular formula C23H18ClN3O2S B3738582 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE](/img/structure/B3738582.png)
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common synthetic route starts with the conversion of 4-chlorobenzoic acid into ethyl 4-chlorobenzoate, followed by the formation of 4-chlorobenzohydrazide. This intermediate is then cyclized to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with an appropriate bromoacetamide derivative in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) to yield the target compound .
Chemical Reactions Analysis
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and heteroatoms allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]ACETAMIDE include:
Indole Derivatives: Indole-based compounds share similar aromatic structures and are known for their wide range of biological applications.
1,3,4-Oxadiazole Derivatives: These compounds have a similar oxadiazole ring and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-19-11-9-16(10-12-19)14-30-15-21(28)25-20-8-4-7-18(13-20)23-27-26-22(29-23)17-5-2-1-3-6-17/h1-13H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQDZSSCWVFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3738513.png)

![3,4-dichloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738522.png)
![6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B3738524.png)


![3-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B3738547.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B3738555.png)
![4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738557.png)
![2-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3738563.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3738568.png)
![3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738574.png)

![METHYL 4-[4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-1,3-DIOXOISOINDOL-2-YL)BENZAMIDO]BENZOATE](/img/structure/B3738590.png)
